molecular formula C15H26O B187764 Cedran-8-ol CAS No. 16230-29-8

Cedran-8-ol

Cat. No. B187764
CAS RN: 16230-29-8
M. Wt: 222.37 g/mol
InChI Key: SVURIXNDRWRAFU-UHFFFAOYSA-N
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Description

Cedran-8-ol is a natural product found in Hansenia forbesii, Chamaecyparis obtusa var. formosana, and other organisms . It is a cedrane sesquiterpenoid and a tertiary alcohol .


Synthesis Analysis

Stereoselective Synthesis of a cis-Cedrane-8,9-diol has been reported as a Key Intermediate for an Amber Odorant . Two synthetic pathways toward this valuable product start either by isomerization of commercially available cedrene epoxide or by photo-oxidation of (−)-α-cedrene to an allylic intermediate .


Molecular Structure Analysis

Cedran-8-ol has a molecular formula of C15H26O . Its structure is characterized by the presence of an eight-carbon chain with an alcohol group and a cyclic carbon ring .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Cedran-8-ol .


Physical And Chemical Properties Analysis

Cedran-8-ol has a molecular weight of 222.37 g/mol. It has a density of 0.9479, a melting point of 55-59°C (lit.), a boiling point of 273°C (lit.), and a flashing point of 200°F . Its vapor pressure is 0.001mmHg at 25°C, and its refractive index is n20/D1.509-1.515 .

Scientific Research Applications

  • Chemical Transformations : One study demonstrated the oxidation of 8-Cedren-14-ol using PCC, followed by autooxidation to yield various products, indicating the potential for creating diverse chemical structures from this compound (Kuo, Lin, & Wang, 1996).

  • Derivatives from Juniperus Foetidissima : Research on the sesquiterpene oxide C15H24O from Juniperus foetidissima Willd. revealed it as a cedrane derivative, 8,14-cedranozide. Other new cedrane derivatives were also identified in the same species (Baggaley, Erdtman, & Norin, 1968).

  • Structural Studies : A comprehensive analysis of the 13C NMR spectra of 30 cedrane derivatives was reported, providing insight into the structural aspects of cedrane-based compounds (Brun et al., 1987).

  • Synthesis of Cedrane-8,9-diol : Cedrane-8,9-diol was synthesized from cedrene through peroxidation and hydration, showcasing a method for creating a specific cedrane derivative (Zheng De-yon, 2014).

  • Equilibrium Composition and Properties : The equilibrium isomerization of cedrane at high temperatures led to a mixture of four diastereomers, offering insights into the thermo-dynamic stability of different cedrane epimers (Vorob'yeva et al., 1985).

  • Natural Product Inspired Libraries : A study developed a method to extract nonflat scaffolds from natural products, using the cedrane scaffold as a model. This led to the synthesis of libraries based on the 3D cedrane scaffold, with applications in biological systems (Tajabadi et al., 2018).

properties

IUPAC Name

2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVURIXNDRWRAFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CCC(C(C3)C2(C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335033, DTXSID30859104
Record name Cedran-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_10726
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cedran-8-ol

CAS RN

77-53-2, 16230-29-8
Record name 1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, (3R,3aS,6R,7R,8aS)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cedran-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
S Tatlısulu, E Özgör - Food Bioscience, 2023 - Elsevier
… deficiency of 8-βH-cedran-8-ol. Three concentrations of EECP … , especially 8-βH-cedran-8-ol, is a potential product against … Cedran-8-ol was the most common ingredient detected in 10 …
Number of citations: 3 www.sciencedirect.com
S Skariyachan, AB Mahajanakatti, N Sharma… - …, 2012 - ncbi.nlm.nih.gov
… We have identified two novel sesquiterpenes, Cadinane [(1S, 4S, 4aS, 6S, 8aS)-4-Isopropyl-1, 6-dimethyldecahydronaphthalene] and Cedrol [(8α)-Cedran-8-ol] against Shiga (binding …
Number of citations: 10 www.ncbi.nlm.nih.gov
E Rajabudeen, SA Ganthi… - Asian Journal of …, 2012 - search.proquest.com
A medicinal herb can be viewed as a synthetic laboratory as it produces and contains a number of chemical compounds. Gas Chromatography and Mass Spectroscopy can be used to …
Number of citations: 12 search.proquest.com
AM El-Sabrout, MZM Salem, M Bin-Jumah, AA Allam - Processes, 2019 - mdpi.com
… α-Pinene, (E)-caryophyllene, (E)-nerolidol, and cedran-8-ol were the main compounds in P. guajava leaf EO, which agreed with in one study [63], while another study identified α-…
Number of citations: 25 www.mdpi.com
EM Suleimen, ZB Iskakova, RV Dudkin… - Chemistry of Natural …, 2018 - Springer
Raw material for the study was collected during flowering on Aug. 10, 2016, in the vicinity of Turii Rog, Khankaiskii District, Primorsky Krai (Russia), in a grassy dry meadow. Specimens …
Number of citations: 3 link.springer.com
M Ahmed, MZM Salem, M Bin-Jumah, AA Allam - academia.edu
… α-Pinene, (E)-caryophyllene, (E)-nerolidol, and cedran-8-ol were the main compounds in P. guajava leaf EO, which agreed with in one study [63], while another study identified α-…
Number of citations: 0 www.academia.edu
M Kartal, S Kaya, S Kurucu - Zeitschrift für Naturforschung C, 2002 - degruyter.com
Silylated ethanolic extract of two propolis samples from Kazan and Marmaris regions in Turkey were investigated by capillary GC-MS. The compounds were characterized by …
Number of citations: 118 www.degruyter.com
MH Khajjak, M Saeed, F Sattar, F Ahmed - FUUAST Journal of Biology, 2011 - fuuastjb.org
Abstract Cones/berries of Juniperus excelsa from three provenances in Balochistan, Pakistan were collected and essential oil was extracted by solvent method. Oil contents were …
Number of citations: 1 fuuastjb.org
N Sharma, F Lalremruati… - … Conference on New …, 2018 - papers.ssrn.com
Withania somnifera is an important medicinal plant utilized for several medicinal purposes. Due to poor germination rate, over exploitation and habitat destruction the plant has become …
Number of citations: 0 papers.ssrn.com
X Chen, Z Han, H Sun - Agricultural Science & Technology, 2013 - search.proquest.com
This study aimed to analyze the volatile constituents in bamboo leaves. The volatile compositions in bamboo leaves were analyzed by headspace-gas chromatography-mass …
Number of citations: 2 search.proquest.com

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